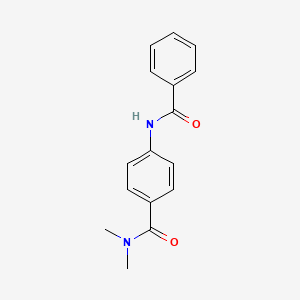

4-(benzoylamino)-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzamido-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-18(2)16(20)13-8-10-14(11-9-13)17-15(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJPIIHTXQYORI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 4 Benzoylamino N,n Dimethylbenzamide Analogs

Hydrolysis Mechanisms of Benzamide (B126) Derivatives in Acidic Media

The hydrolysis of the amide bond is a fundamental reaction for benzamide derivatives. askfilo.com This process, which results in the cleavage of the amide to form a carboxylic acid and an amine, can be catalyzed by acid. askfilo.comkhanacademy.org The reaction is typically slow under neutral conditions due to the resonance stabilization of the amide group but can be accelerated significantly in the presence of a strong acid and heat. youtube.commasterorganicchemistry.com

The rate of acid-catalyzed hydrolysis of amides is dependent on the concentration of the acid. researchgate.net For many amides, the reaction rate is first-order in both the amide and the hydrogen ion concentration in dilute acid solutions. researchgate.net However, the relationship is more complex in concentrated acids, where the rate may reach a maximum and then decrease as acid concentration continues to rise. researchgate.netresearchgate.net This phenomenon is often attributed to changes in water activity and the reaction mechanism. researchgate.net

Substituents on the aromatic ring of benzamide derivatives have a notable effect on the hydrolysis rate. Electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups slow it down. researchgate.net For instance, in the hydrolysis of substituted benzamides in 7.19 M perchloric acid, the relative rates for p-nitrobenzamide, benzamide, and p-toluamide were found to be 1.40, 0.228, and 0.129 hr⁻¹, respectively. researchgate.net

The effect of pressure on the hydrolysis of benzamide has also been studied to elucidate the nature of the transition state. The volume of activation (ΔV‡) for the acid-catalyzed hydrolysis of benzamide in dilute perchloric acid was determined to be approximately -12.1 cm³ mole⁻¹. cdnsciencepub.com This negative value is consistent with a bimolecular mechanism involving the association of the amide and a water molecule in the transition state. cdnsciencepub.com

| Pressure (bar) | k₁ (sec⁻¹) in 4.08 M HClO₄ | k₂ (l. mole⁻¹ sec⁻¹) in 1 M HClO₄ |

|---|---|---|

| 1 | 1.17 x 10⁻⁴ | 1.95 x 10⁻⁴ |

| 345 | 1.30 x 10⁻⁴ | 2.11 x 10⁻⁴ |

| 690 | 1.44 x 10⁻⁴ | 2.28 x 10⁻⁴ |

| 1034 | 1.59 x 10⁻⁴ | 2.48 x 10⁻⁴ |

| 1379 | 1.75 x 10⁻⁴ | 2.69 x 10⁻⁴ |

The generally accepted mechanism for the acid-catalyzed hydrolysis of benzamides in dilute acid involves a bimolecular attack of water on the protonated amide. khanacademy.orgresearchgate.net This is classified as an A2 mechanism. researchgate.net The process begins with the protonation of the amide's carbonyl oxygen. askfilo.commasterorganicchemistry.comyoutube.com This initial step is crucial as it renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. khanacademy.orgmasterorganicchemistry.com

Following protonation, a water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. askfilo.comyoutube.com This intermediate is a key species in the hydrolysis pathway. rsc.org Subsequently, a proton transfer occurs, which facilitates the departure of the amine group. askfilo.com The nitrogen atom of the leaving amine group is protonated, converting it into a better leaving group (an ammonium (B1175870) ion). masterorganicchemistry.comyoutube.com Finally, the tetrahedral intermediate collapses, reforming the carbonyl group and expelling the protonated amine to yield a protonated carboxylic acid, which then deprotonates to give the final carboxylic acid product. askfilo.com

In highly concentrated acidic solutions, a shift in the mechanism from A2 to a unimolecular A1 mechanism can occur. researchgate.netrsc.org In the A1 pathway, the protonated amide undergoes a slow, rate-determining dissociation to form an acylium ion and an amine, followed by a rapid reaction of the acylium ion with water. researchgate.net The specific mechanism that predominates depends on factors such as the structure of the amide, the acid concentration, and the temperature. researchgate.netresearchgate.net

Reactivity in Functional Group Interconversions

The amide functionalities in 4-(benzoylamino)-N,N-dimethylbenzamide analogs are key sites for functional group interconversions. The synthesis of such benzamides itself represents an important interconversion, typically achieved by reacting a benzoic acid derivative with an appropriate amine. nih.gov For instance, N,N-diethylbenzamides can be synthesized from benzoic acids and diethylamine (B46881) using the Mitsunobu reaction, a process that converts a hydroxyl group into a different functional group. nih.gov

Another significant interconversion is the hydrazinolysis of amides. This reaction involves cleaving the amide bond with hydrazine (B178648) to produce a benzohydrazide (B10538) and an aniline (B41778) derivative. frontiersin.org This transformation can be accelerated by additives like ammonium salts under mild conditions. frontiersin.org The compatibility of various functional groups with this reaction has been evaluated, showing that certain acidic additives can enhance the reaction rate while others may inhibit it. frontiersin.org

The N,N-dimethylbenzamide moiety can also be involved in other transformations. For example, N,N-dimethylbenzamide diethylmercaptole, a related derivative, reacts with various nucleophiles like active methylene (B1212753) compounds and hydrazines to form α-dimethylaminobenzylidene derivatives. researchgate.net It can also participate in cyclization reactions with reagents like ethylenediamine (B42938) to form heterocyclic compounds such as 2-phenylimidazoline. researchgate.net These reactions highlight the versatility of the benzamide core in synthesizing more complex molecular architectures.

Exploration of Reaction Pathways in Complex Chemical Systems

Predicting the reactivity of complex molecules like this compound in intricate chemical environments is a significant challenge in modern chemistry. Computational methods have become powerful tools for exploring complex reaction pathways that might be difficult to study experimentally. nih.gov Techniques such as imposed activation (IACTA) allow for the guided discovery of reaction pathways by applying geometrical constraints to specific reactive modes. nih.gov This approach can be used to predict potential side products, decomposition pathways, and the mechanisms of complex transformations like cascade cyclizations or water-mediated additions without prior knowledge of the products. nih.gov

For benzamide analogs, these computational tools could be applied to explore various potential transformations beyond simple hydrolysis. For example, they could model the intramolecular interactions between the two amide groups, the potential for cyclization under specific conditions, or the outcomes of reactions with various reagents in a complex mixture. Such studies can provide detailed mechanistic insights, including the identification of transition states and intermediates, and estimate the activation energies for different competing pathways. nih.gov This predictive power is invaluable for rationalizing observed product distributions and designing synthetic routes that favor a desired outcome while minimizing by-product formation.

Computational and Theoretical Chemistry Studies of 4 Benzoylamino N,n Dimethylbenzamide Systems

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in the computational study of a molecule is typically the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. Quantum chemical calculations are instrumental in achieving this, providing a detailed picture of the molecule's three-dimensional structure.

Hartree-Fock (HF) Methods for Structural Parameters

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used for geometry optimization. It approximates the many-electron wavefunction as a single Slater determinant, which means it does not fully account for electron correlation. While generally less accurate than DFT for many applications, HF methods are computationally less expensive and can still provide valuable insights into molecular structure.

Similar to DFT, HF calculations involve selecting a basis set and then optimizing the molecular geometry to find the minimum energy structure. The resulting structural parameters can be compared with experimental data or results from other computational methods to assess the level of theory. No specific Hartree-Fock computational data for 4-(benzoylamino)-N,N-dimethylbenzamide could be located in the public domain.

Electronic Structure Analysis

Once the molecular geometry is optimized, computational methods can be used to analyze the electronic structure of the molecule. This analysis provides information about the distribution of electrons, which is crucial for understanding the molecule's reactivity, stability, and spectroscopic properties.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions. The MESP is calculated from the electron density and is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MESP map would likely show negative potential around the oxygen atoms of the carbonyl groups and potentially the nitrogen of the dimethylamino group, indicating these as likely sites for interaction with electrophiles. Positive potential might be expected around the hydrogen atoms of the amide and aromatic rings. No published MESP maps for this specific compound were found.

Spectroscopic Property Prediction and Correlation

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, such as infrared (IR), Raman, and UV-Visible spectra. These theoretical predictions can be correlated with experimental spectra to aid in the assignment of spectral features and to validate the computational model.

For this compound, time-dependent DFT (TD-DFT) could be used to predict the electronic transitions that give rise to its UV-Visible absorption spectrum. Calculations of vibrational frequencies using DFT or HF methods would allow for the prediction of its IR and Raman spectra. Comparing these theoretical spectra with experimental data would provide a comprehensive understanding of the molecule's vibrational and electronic properties. However, no such computational spectroscopic studies for this compound were identified in the literature search.

Simulated Vibrational Spectra for Experimental Validation

There are no published studies detailing the simulated vibrational spectra (FT-IR or Raman) of this compound using computational methods like Density Functional Theory (DFT). Therefore, data on theoretical vibrational frequencies, potential energy distribution (PED), and comparisons with experimental spectra for validation are unavailable.

Prediction of UV-Vis Spectra and Electronic Transitions

No theoretical investigations on the electronic properties of this compound were identified. Information regarding its predicted UV-Vis absorption maxima (λmax), oscillator strengths, and the nature of electronic transitions (e.g., HOMO-LUMO transitions) calculated via methods such as Time-Dependent DFT (TD-DFT) could not be located.

Nonlinear Optical (NLO) Properties and First Hyperpolarizability Calculations

Computational studies focused on the nonlinear optical (NLO) properties of this compound have not been reported. As a result, there is no available data on its calculated dipole moment (μ), polarizability (α), or, most importantly, its first hyperpolarizability (β₀), which are key indicators of a molecule's potential for NLO applications.

Conformational Analysis and Potential Energy Surface (PES) Mapping

There is no available research on the conformational analysis or potential energy surface (PES) mapping for this compound. Such studies would involve mapping the molecule's energy as a function of the rotation around its key dihedral angles to identify stable conformers and transition states. The absence of this research means no data on the relative energies of different conformations or the energy barriers between them can be provided.

Crystal Engineering and Supramolecular Interactions of Benzamide Architectures

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. Through SCXRD analysis of 4-(benzoylamino)-N,N-dimethylbenzamide, crucial information regarding its molecular conformation and packing in the solid state has been determined.

The analysis reveals that this compound crystallizes in the monoclinic system with the space group P21/c. A key conformational feature of the molecule is the relative orientation of its two aromatic rings. The dihedral angle between the mean planes of the benzoyl ring and the N,N-dimethylaniline ring has been reported to be 31.3(1)°. This non-planar conformation is a significant aspect of its molecular structure. The central amide bridge that links the two aromatic moieties is also twisted.

The crystallographic data provides precise measurements of the unit cell that contains four molecules (Z=4).

Table 1: Crystal Data and Structure Refinement

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₁₆H₁₆N₂O₂ | |

| Formula Weight | 268.31 | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 5.864(2) | |

| b (Å) | 10.033(4) | |

| c (Å) | 23.332(9) | |

| β (°) | 98.44(3) | |

| Volume (ų) | 1357.7(9) | |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.312 | |

Intermolecular Hydrogen Bonding Networks

The most prominent interaction is a classic N—H···O hydrogen bond. The amide hydrogen (N—H) of one molecule acts as a hydrogen bond donor to the carbonyl oxygen atom of the benzoyl group of an adjacent molecule. This specific interaction links the molecules together, forming one-dimensional chains that propagate along the c-axis direction of the crystal lattice. The stability and geometry of this network are defined by the precise distances and angles of these bonds.

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | D···A (Å) | Symmetry Operation | Reference |

|---|

Aromatic Stacking Interactions in Crystalline States

Alongside hydrogen bonding, aromatic stacking interactions are crucial in stabilizing the crystal structure of this compound. These π-π interactions occur between the electron-rich aromatic rings of neighboring molecules.

The crystal packing reveals that the chains formed by hydrogen bonds are further associated through π-π stacking interactions involving the benzene (B151609) rings. These interactions contribute to the formation of a stable three-dimensional network. The specific geometry of these stacking interactions, such as the distance between the centroids of the rings and the degree of ring slippage, is optimized to maximize attractive forces and minimize repulsion, leading to an energetically favorable packed structure.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational method that provides a quantitative and visual understanding of intermolecular interactions within a crystal. By mapping the normalized contact distance (d_norm) onto the molecular surface, regions of significant intermolecular contact can be identified and characterized.

For this compound, this analysis provides a detailed breakdown of the close contacts governing the crystal packing. The Hirshfeld surface is characterized by distinct red areas, which signify close intermolecular contacts with distances shorter than the van der Waals radii sum, corresponding directly to the N—H···O hydrogen bonds.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Applications of 4 Benzoylamino N,n Dimethylbenzamide and Derivatives in Advanced Chemical Research

Role as Versatile Building Blocks in Organic Synthesis

The structural framework of 4-(benzoylamino)-N,N-dimethylbenzamide makes it and its analogues valuable starting materials and intermediates in organic synthesis. wikipedia.orgnih.gov Their inherent functionality allows for diverse chemical modifications, enabling the construction of a wide array of more complex molecular architectures.

Benzamide (B126) derivatives are fundamental building blocks for creating larger, more intricate molecules. nih.govresearchgate.net The synthesis of N-substituted benzamide derivatives is a common strategy to develop new compounds with specific functionalities. nih.gov For instance, researchers have designed and synthesized 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides, which are direct derivatives of the parent compound, as potential inhibitors of microRNA-21. nih.gov In these molecules, the core benzamide structure is elaborated with a propargyl group, introducing a reactive alkyne handle for further chemical modifications, such as click chemistry. nih.gov

Another example involves the reaction of sulfanilamide (B372717) with benzoyl chloride to produce N-{[4-(benzoylamino)phenyl]sulfonyl}benzamide, demonstrating how the benzoylamino moiety can be incorporated into larger sulfonamide-based scaffolds. researchgate.net Similarly, dendritic benzamide precursors, such as N-(2-hydroxyethyl)-3,4,5-tris(4-dodecyloxybenzyloxy)benzamide, have been synthesized as monomers for creating liquid-crystalline polyoxazolines, highlighting their role in building complex macromolecular structures. nih.gov The synthesis of these varied structures underscores the utility of the benzamide core as a reliable platform for scaffold diversification.

While typically viewed as stable functional groups, amide bonds, including those in N,N-dimethylbenzamides, can undergo specific and synthetically useful transformations where they act as the key substrate. A notable example is the divergent alkynylative difunctionalization of amides. nih.govresearchgate.net This process involves the reaction of an amide with an organometallic nucleophile to form a tetrahedral intermediate. researchgate.net Depending on the substituents on the amide nitrogen, this intermediate can selectively undergo either C–O bond cleavage (deoxygenation) or C–N bond cleavage (deamination). nih.govresearchgate.net

In the deoxygenative pathway, the carbonyl oxygen is effectively removed and replaced, leading to the formation of valuable products like propargyl amines. nih.govresearchgate.net This transformation showcases the application of the amide group as a reactive center for constructing new C–C and C–N bonds under specific catalytic conditions, moving beyond its traditional role as a passive linker. researchgate.net While the reaction of N,N-dimethylbenzamide itself with certain Grignard reagents was found to be unsuccessful, the use of more nucleophilic organolithium reagents enabled the transformation to proceed, yielding a propargyl alcohol product. nih.gov

Utility in Catalyst Development and Directed Reactions

The N,N-dialkylbenzamide group is a powerful and widely used functional handle in modern synthetic chemistry, particularly in the field of transition-metal-catalyzed C–H bond functionalization. Its ability to coordinate to a metal center allows for highly selective reactions at positions that would otherwise be unreactive.

The N,N-diethylamide functional group, a close analogue to the N,N-dimethylamide group, is recognized as a strong directing group in directed ortho-metalation (DoM) reactions due to its Lewis basicity. nih.gov In transition-metal catalysis, the amide group serves as an effective ligand that positions the metal catalyst near a specific C-H bond, typically at the ortho-position of the aromatic ring. mdpi.com This strategy has been successfully employed to achieve site-selective C–H functionalization, a process that converts ubiquitous C-H bonds into more complex functional groups. nih.govsnnu.edu.cn

A broad spectrum of functional groups can act as directing groups, with amides being classified among the weakly coordinating ones, yet they have proven effective in numerous transformations. nih.gov For instance, Weinreb amides, which are N-methoxy-N-methylamides, have been used to direct a variety of C-H functionalization reactions catalyzed by metals such as Ruthenium(II), Palladium(II), and Cobalt(III). mdpi.com These reactions include C-H oxidation, arylation, allylation, and amidation. mdpi.com The benzamide moiety's ability to pre-coordinate to the metal catalyst is crucial for the efficiency and selectivity of these transformations, making it an indispensable tool for late-stage functionalization of complex molecules. nih.gov

| Reaction Type | Metal Catalyst Precursor | Key Reagents/Additives | Bond Formed |

|---|---|---|---|

| ortho-Oxygenation | [RuCl₂(p-cymene)]₂ | PhI(OAc)₂ (oxidant) | C-O |

| ortho-Arylation | Pd(OAc)₂ | Iodoarenes | C-C (aryl) |

| ortho-Allylation | [CpCo(CO)I₂] | Allylic carbonates, AgNTf₂, AgOAc | C-C (allyl) |

| ortho-Alkenylation | [CpCo(CO)I₂] | AgSbF₆, AgOAc | C-C (alkenyl) |

| ortho-Iodination | [CpCo(CO)I₂] | N-iodosuccinimide, AgNTf₂, AgOAc | C-I |

| ortho-Amidation | [CpCo(CO)I₂] | Dioxazolones, AgNTf₂, AgOAc | C-N |

Integration into Advanced Materials (e.g., Organic Semiconductors, Optoelectronic Materials)

Derivatives of benzamide are increasingly being explored for their potential in advanced materials, particularly in the realm of optoelectronics. dntb.gov.uaresearchgate.net Their rigid structure, combined with the potential for extensive π-conjugation and strong intermolecular interactions like hydrogen bonding, makes them attractive candidates for creating materials with tailored electronic and photophysical properties. nih.gov

The design of high-performance organic materials for applications such as organic semiconductors and light-emitting diodes relies heavily on understanding the relationship between molecular structure and material properties. dntb.gov.uaresearchgate.net For benzamide derivatives, modifications to the molecular structure can significantly alter their electronic and optical characteristics. sci-hub.se

Computational studies using Density Functional Theory (DFT) have provided insight into how structural changes impact key electronic parameters. For example, introducing different substituent groups to a benzamide core changes the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.se The difference between these levels, known as the energy gap, is a critical factor determining the semiconducting and optical properties of a material. sci-hub.se Introducing electron-donating groups or extending conjugation can raise the HOMO level and lower the LUMO level, thereby reducing the energy gap and causing a red-shift in the material's absorption spectrum. sci-hub.se This tunability is crucial for designing materials that absorb and emit light at specific wavelengths, a key requirement for optoelectronic devices like OLEDs and organic photovoltaics. dntb.gov.uaresearchgate.netrsc.org

| Compound | Substituent at Amide Nitrogen | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| R | -H, -H | -6.724 | -1.071 | 5.65 |

| L1 | -H, -Benzhydryl | -6.44 | -1.06 | 5.37 |

| L2 | -Diphenethyl | -6.22 | -0.77 | 5.44 |

| L3 | -Dihexyl | -6.21 | -0.72 | 5.49 |

| L4 | -Dioctyl | -6.29 | -0.77 | 5.51 |

Analytical Method Development for Amide Detection and Quantification

The development of robust and sensitive analytical methods is crucial for the detection and quantification of amides like this compound in various matrices. These methods are essential for monitoring reaction kinetics, assessing product purity, and understanding the compound's behavior in advanced chemical research. The analytical techniques employed are primarily based on chromatography and spectroscopy, often used in combination to achieve high selectivity and sensitivity.

A significant challenge in the analysis of certain amides can be their inherent chemical properties. For instance, in the context of determining dimethylamine (B145610) impurity in N,N-dimethylformamide, derivatization is a key strategy. Dimethylamine is derivatized using benzoyl chloride to form N,N-dimethylbenzamide, a stable derivative that is amenable to gas chromatography-mass spectrometry (GC-MS) analysis. bohrium.comnih.govresearchgate.net This approach of converting an analyte into a more easily detectable form is a common practice in analytical chemistry.

Chromatographic Methods

Chromatographic techniques are central to the separation and quantification of this compound and its derivatives from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For amides like N,N-dimethylbenzamide, which is structurally related to this compound, a reliable GC-MS method has been developed. bohrium.comnih.govresearchgate.net In this method, N,N-dimethylbenzamide is the derivatized product of dimethylamine and benzoyl chloride. bohrium.comnih.gov The method demonstrates excellent linearity and precision, making it suitable for quantitative analysis. nih.govresearchgate.net

The chromatographic conditions for the analysis of N,N-dimethylbenzamide have been specified, providing a clear protocol for its detection. bohrium.comnih.govresearchgate.net The retention time for N,N-dimethylbenzamide was determined to be 8.5 minutes under the specified conditions. nih.govresearchgate.net

Table 1: GC-MS Method Parameters for N,N-dimethylbenzamide Analysis

| Parameter | Value |

|---|---|

| Stationary Phase | Rtx-5 amine (30 m × 0.32 mm × 1.50 μm) |

| Carrier Gas | Helium |

| Collision Gas | Argon |

| Diluent | Methanol |

| Column Flow Rate | 2 mL/min |

| Retention Time | 8.5 min |

Data sourced from multiple studies on the GC-MS determination of N,N-dimethylbenzamide. bohrium.comnih.govresearchgate.net

The validation of this method according to ICH Q2 (R2) and USP <1225> guidelines ensures its reliability for research purposes. bohrium.comresearchgate.net Key validation parameters are summarized below.

Table 2: Validation Parameters for the GC-MS Method of N,N-dimethylbenzamide

| Parameter | Result |

|---|---|

| System Suitability (% CV) | 1.1% |

| Correlation Coefficient (r) | >0.99 |

| Method Precision (% CV) | 1.9% |

| Intermediate Precision (% CV) | 1.2% |

| Percentage Recovery | 80% - 98% |

This table presents the coefficient of variation (CV) and recovery data for N,N-dimethylbenzamide analysis. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

For less volatile or thermally labile amide derivatives, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC, often coupled with a UV detector (HPLC-UV), is a versatile technique for the separation and quantification of a wide range of organic molecules. nih.govnih.gov

A quantitative HPLC-UV method has been successfully developed for the analysis of other complex molecules, which involves derivatization to enhance detection. nih.gov For instance, a method for methoxyamine analysis uses 4-(diethylamino)benzaldehyde (B91989) as a derivatizing agent, resulting in a derivative that can be detected by UV at 310 nm. nih.gov This approach could be adapted for this compound, which possesses a chromophore, making it directly detectable by UV, or its sensitivity could be enhanced through derivatization if required.

The development of an HPLC method would involve the optimization of several parameters, including the choice of a suitable stationary phase (e.g., a reversed-phase C18 column), the mobile phase composition, and the detector wavelength. nih.govlongdom.org

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of amides. quora.comlongdom.orgyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of compounds like this compound. longdom.orgsolubilityofthings.com Both ¹H NMR and ¹³C NMR spectra would be essential for confirming the identity and purity of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. longdom.orgyoutube.com When coupled with a chromatographic separation technique like GC or HPLC, it allows for the definitive identification and quantification of the analyte. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. longdom.orgsolubilityofthings.com For this compound, the characteristic absorption bands for the amide C=O and N-H stretching vibrations would be key identifiers.

Electrochemical Methods

Electrochemical detection offers a sensitive and selective alternative for the analysis of certain amides. nih.govnih.gov Techniques like capillary electrophoresis with electrochemical detection (CE-EC) have been employed for the label-free recognition of amino acid amides. nih.gov This approach is based on the electrochemical signal generated by the amide itself or a complex it forms. nih.govnih.gov The development of electrochemical methods for this compound could provide a cost-effective and highly sensitive analytical tool. The synthesis of amides can also be achieved through electrochemical processes. acs.orgrsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 4-(benzoylamino)-N,N-dimethylbenzamide, and how can purity be ensured?

- Answer : Synthesis typically involves coupling benzoyl chloride derivatives with dimethylamine-containing precursors under anhydrous conditions. Key steps include:

- Hazard Analysis : Conduct a thorough risk assessment for reagents (e.g., acyl chlorides, sodium carbonate) and solvents (e.g., dichloromethane) using guidelines like Prudent Practices in the Laboratory .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from acetonitrile to isolate the product. Monitor purity via HPLC or NMR .

Q. Which spectroscopic and computational methods are suitable for characterizing this compound?

- Answer :

- X-ray Crystallography : Resolve crystal structure to confirm molecular geometry and hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies (IR) and electronic properties (UV-Vis) .

- NMR/IR : Assign peaks using -NMR (e.g., dimethylamino protons at δ ~2.9 ppm) and IR (amide I band ~1650 cm) .

Q. How can researchers design initial biological assays to evaluate the compound’s activity?

- Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., kinases) at varying concentrations (1–100 µM). Include positive controls (e.g., staurosporine) .

- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC calculations .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

- Answer :

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Consider variables like solvent (DMSO vs. water), cell passage number, or assay temperature .

- Dose-Response Reproducibility : Repeat experiments under standardized conditions (e.g., 37°C, 5% CO) with triplicate measurements .

Q. What strategies optimize the synthesis yield while minimizing mutagenic byproducts?

- Answer :

- Reagent Selection : Replace mutagenic intermediates (e.g., anomeric amides) with safer analogs (e.g., benzyl chloride derivatives) .

- Ames Testing : Use Salmonella typhimurium strains TA98/TA100 to assess mutagenicity. If positive, redesign synthetic pathways to eliminate nitro or azo groups .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to protein active sites (e.g., EGFR kinase). Validate with MD simulations (100 ns) to assess stability .

- QSAR Models : Corrogate substituent effects (e.g., dimethylamino vs. methoxy) on bioactivity using partial least squares regression .

Q. What theoretical frameworks guide the design of experiments for this compound?

- Answer :

- Ligand-Protein Interaction Theory : Apply lock-and-key or induced-fit models to hypothesize binding modes. Use FRET or SPR to experimentally validate .

- Reactivity Rationalization : Analyze electron-withdrawing/donating effects of substituents on amide bond stability via Hammett plots .

Notes

- Safety : Always use fume hoods and PPE when handling mutagenic intermediates .

- Data Repositories : Cross-validate spectral data with PubChem or ChemIDplus entries .

- Ethical Compliance : Adhere to institutional guidelines for in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.